2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Overview
Description
2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group and a hexahydrocinnolinyl moiety, making it an interesting subject for chemical research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide typically involves multiple steps:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring. Common reagents include chlorine gas or sodium hypochlorite for chlorination and methanol in the presence of a base for methoxylation.
Synthesis of the Hexahydrocinnolinyl Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinyl ring.
Coupling Reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the hexahydrocinnolinyl intermediate using acylation reactions. Reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the hexahydrocinnolinyl moiety, potentially converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-methoxyphenyl)acetamide: Lacks the hexahydrocinnolinyl moiety, making it less complex.
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide: Lacks the chloro-methoxyphenyl group, affecting its chemical properties.
Uniqueness
The combination of the chloro-methoxyphenyl group and the hexahydrocinnolinyl moiety in 2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide gives it unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-15-5-2-10(6-13(15)18)7-16(22)19-12-3-4-14-11(8-12)9-17(23)21-20-14/h2,5-6,9,12H,3-4,7-8H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLWQUBVANLKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCC3=NNC(=O)C=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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